Cyclopenta[d]imidazole-2,5(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
853657-79-1 |
|---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,3-dihydrocyclopenta[d]imidazole-2,5-dione |
InChI |
InChI=1S/C6H4N2O2/c9-3-1-4-5(2-3)8-6(10)7-4/h1-2H,(H2,7,8,10) |
InChI Key |
IAHMRWFNTSHXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC1=O)NC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopenta D Imidazole 2,5 1h,3h Dione and Its Analogues
Direct Synthesis Approaches to the Cyclopenta[d]imidazole-2,5(1H,3H)-dione Core
The direct construction of the this compound scaffold involves the strategic formation of both the cyclopentanedione and the imidazole (B134444) rings. These approaches often require multi-step sequences where the key bond-forming events are meticulously planned to build the fused bicyclic system.
Condensation Reactions for Dione (B5365651) Ring Formation
The formation of the dione portion of the molecule, a cyclopentane-1,3-dione fused to the imidazole ring, can be approached through intramolecular condensation reactions. Analogous to well-established methods for carbocyclic ring formation, an appropriately substituted imidazole derivative bearing two carbonyl-activating groups on an appended chain can undergo an intramolecular Dieckmann condensation or a Thorpe-Ziegler reaction.
However, a more common conceptual approach involves the condensation of a pre-formed imidazole precursor with a three-carbon unit to build the cyclopentanedione ring. For instance, the reaction of a 4,5-diaminoimidazole with a derivative of 1,3-dicarbonyl compound could, in principle, lead to the fused system, although such direct routes are not prominently documented.
A more synthetically viable strategy often involves building the dione ring first or concurrently with the heterocycle. The Hajos–Parrish ketone synthesis, which utilizes an intramolecular aldol (B89426) condensation of a trione (B1666649) to form a cyclopentenone, provides a foundational concept. acs.org Adapting this logic, a substrate containing an amino or amido functionality could be cyclized to form a fused lactam-dione system. For example, the synthesis of cyclopentene-1,3-dione derivatives has been achieved from 2-acetylfuran, proceeding through a key intermediate, 4-hydroxy-2-methylcyclopenten-2-one. researchgate.net Oxidation of this intermediate furnishes the corresponding diketone, which can then undergo further functionalization. researchgate.net This highlights a pathway where the cyclopentanedione moiety is constructed and subsequently fused or elaborated into the final imidazole-dione system.
| Precursor Type | Reaction Type | Key Features |
| Substituted Imidazole with Ester Chains | Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. |
| 1,3-Diketone | Aldol Condensation | Intramolecular reaction to form a five-membered ring, often catalyzed by an amine. acs.org |
| 4-Hydroxycyclopentenone | Oxidation/Acylation | A stepwise approach involving oxidation to a diketone followed by C-acylation to build complexity. researchgate.net |
Cyclization Reactions in the Formation of the Imidazole-Dione System
The cyclization to form the imidazole ring is a cornerstone of many synthetic routes. The Debus-Radziszewski synthesis, a classic method, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a substituted imidazole. nih.govpharmaguideline.com To form the target molecule, one could envision a reaction between a cyclopentane-1,2,3-trione (B14125064) derivative, an aldehyde, and ammonia or a primary amine.
Modern cyclization strategies offer more versatility. For instance, transition-metal-catalyzed reactions, such as those involving copper or rhodium, can facilitate the cyclization of alkynes with nitrogen sources like amidines to form imidazoles. chim.it A plausible route to the target compound could involve an intramolecular cyclization of a substrate containing both an alkyne and an amidine functionality, constrained by a cyclopentane (B165970) backbone.
Another powerful approach is the base-mediated deaminative coupling of benzylamines with nitriles, which provides 2,4,5-trisubstituted imidazoles in a single step. rsc.org Furthermore, multicomponent reactions (MCRs) have been developed that can rapidly build the imidazole core from simple starting materials. A four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4-trisubstituted imidazoles under solvent-free conditions. organic-chemistry.org Adapting these MCRs to cyclic diketone precursors could provide a direct entry to the fused imidazole-dione system.
| Method | Starting Materials | Catalyst/Conditions | Product Type |
| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Heat | Substituted Imidazoles nih.govpharmaguideline.com |
| Copper-Catalyzed Cyclization | Terminal Alkyne, Amidine | Cu(OAc)₂, O₂ | 1,2,4-Trisubstituted Imidazoles chim.it |
| Four-Component Reaction | Bromoacetophenone, Aldehyde, Amine, NH₄OAc | Heat, Solvent-free | 1,2,4-Trisubstituted Imidazoles organic-chemistry.org |
| Deaminative Coupling | Benzylamine, Nitrile | Base (e.g., KOtBu) | 2,4,5-Trisubstituted Imidazoles rsc.org |
Photochemical Synthesis Routes to Related Systems
Photochemical methods offer unique pathways for the synthesis of heterocyclic systems, often under mild conditions. researchgate.net While direct photochemical synthesis of this compound is not extensively reported, related systems can be constructed using light-mediated reactions. For example, the photochemical rearrangement of methyl-substituted imidazoles has been studied theoretically, suggesting that conical intersections play a key role in the photoisomerization pathways. nih.gov
Visible-light-mediated reactions have emerged as powerful tools. The C–H functionalization of imidazo[1,2-a]pyridines, for instance, can be achieved using photocatalysts to introduce various functional groups. mdpi.com These strategies, which involve the generation of radical intermediates, could potentially be applied to intramolecular cyclizations to form fused ring systems. The photocatalyzed cleavage of cycloketoximes is another relevant approach, offering a way to modify cyclic structures and potentially generate reactive intermediates for subsequent cyclization. researchgate.net
Synthesis of this compound Analogues
The synthesis of analogues of the target molecule allows for the exploration of structure-activity relationships and the fine-tuning of physicochemical properties. These syntheses often target either modifications of the fused cyclopentane ring or variations in the imidazole portion of the scaffold.
Strategies for Fused Cyclopentane-Heterocycle Systems
The creation of fused cyclopentane-heterocycle systems is a broad field with numerous established strategies. Ring-closing metathesis (RCM) is a powerful method for forming cyclopentene (B43876) rings from acyclic diene precursors. baranlab.org This could be applied to a substrate containing a pre-formed imidazole or its precursor.
Intramolecular reactions are particularly effective for creating fused systems. The Conia-ene reaction, which involves the intramolecular addition of an enolizable ketone to an alkyne, can be catalyzed by Ni(II) to form cyclopentane rings. organic-chemistry.org Similarly, intramolecular Heck reactions can cyclize unsaturated halides onto alkenes to build the cyclopentane ring. baranlab.org The synthesis of cyclopentane-fused oxygen heterocycles has been achieved through the intramolecular reaction of alkynes with cyclopropylcarbene-chromium complexes, demonstrating a specialized cycloaddition approach. acs.org
A notable strategy involves the intramolecular double Michael addition reaction of 1,3-cyclopentanedione (B128120) derivatives, which can be used to synthesize bicyclic carbon frameworks. acs.org This highlights the utility of the cyclopentanedione moiety as a building block for constructing more complex fused structures.
| Strategy | Key Reaction | Precursor Type |
| Ring-Closing Metathesis | Olefin Metathesis | Acyclic Diene baranlab.org |
| Conia-Ene Reaction | Ene Reaction | Acetylenic 1,3-dicarbonyl compound organic-chemistry.org |
| Intramolecular Heck Reaction | Pd-catalyzed C-C coupling | Unsaturated Halide baranlab.org |
| Double Michael Addition | Conjugate Addition | 1,3-Cyclopentanedione with α,β-unsaturated acceptor acs.org |
Preparation of Substituted Imidazole-2-ones and Related Derivatives
Analogues where one of the carbonyl groups of the dione is absent, resulting in a cyclopenta[d]imidazol-2(1H)-one, are of significant interest. The synthesis of the imidazole-2-one (or imidazolone) core can be achieved through several methods. A convenient procedure involves the direct oxidation of imidazolium (B1220033) salts. nih.gov Treatment of an imidazolium salt with an oxidizing agent like sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) in aqueous base can effectively convert it to the corresponding 2-imidazolone. nih.govresearchgate.net
Another approach starts from 1H-imidazole 3-oxides, which can be rearranged to imidazol-2-ones upon treatment with acetic anhydride. researchgate.net The synthesis of 2-iminoimidazoles, which are closely related to imidazolones, can be accomplished by reacting an imidazolium salt with an N-chloro amide, such as chloramine-T. nih.gov Furthermore, the reaction of α-haloketones with thiourea (B124793) derivatives can lead to 2-mercaptoimidazoles, which can be precursors to other functionalized imidazoles. pharmaguideline.comnih.gov
| Method | Substrate | Reagents | Product |
| Oxidation of Imidazolium Salt | Imidazolium Salt | NCS / aq. Base or NaOCl | Imidazole-2-one nih.govresearchgate.net |
| Rearrangement | 1H-Imidazole 3-oxide | Acetic Anhydride | Imidazole-2-one researchgate.net |
| Imination of Imidazolium Salt | Imidazolium Salt | N-Chloro Amide (e.g., Chloramine-T) | 2-Iminoimidazole nih.gov |
| From α-Haloketones | α-Haloketone, Thiocyanate, Hydrazine | Weak Acidic Medium | 1-Amino-1H-imidazole-2(3H)-thione nih.gov |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages over traditional linear syntheses. These benefits include reduced waste, lower energy consumption, and the rapid generation of molecular diversity. researchgate.net The application of MCRs is particularly valuable in the synthesis of pharmacologically relevant scaffolds, including various imidazole derivatives. nih.gov
While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to the synthesis of its analogues and related imidazole systems. For instance, the one-pot synthesis of 2,4,5-trisubstituted imidazoles is a well-established MCR, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. rsc.orgresearchgate.net This approach, often catalyzed by various agents, showcases the efficiency of MCRs in constructing the imidazole core. researchgate.net
Furthermore, the versatility of MCRs is demonstrated in the synthesis of other complex heterocyclic systems. For example, a one-pot five-component reaction has been successfully employed to synthesize pyrazolopyridopyrimidine-diones, highlighting the potential for creating intricate molecular architectures in a single step. researchgate.net The development of MCRs for carbohydrate-based thioimidazoles also illustrates the adaptability of this methodology to a wide range of substrates, including biorenewable starting materials. durham.ac.uk These examples underscore the potential for designing a novel MCR for the synthesis of this compound by carefully selecting appropriate starting materials that would assemble to form the desired fused-ring system.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic organic chemistry is crucial for developing sustainable processes. This involves the use of environmentally benign solvents, catalyst-free reaction conditions, and energy-efficient methods.
Utilization of Aqueous Media for Reactions
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis, however, can be challenging due to the poor solubility of many organic reactants. Despite this, numerous synthetic transformations have been successfully carried out in aqueous media. For the synthesis of imidazole-containing compounds, the use of water as a solvent aligns with the principles of green chemistry.
Research has demonstrated the successful synthesis of various heterocyclic compounds in aqueous or partially aqueous media. For example, the synthesis of thioimidazole derivatives has been achieved in wet acetonitrile, where the presence of water was found to be crucial for a high-yielding reaction. durham.ac.uk In another instance, a one-pot, five-component reaction to produce pyrazolopyridopyrimidine-diones was effectively conducted in water under ultrasonic conditions, leading to excellent yields and short reaction times. researchgate.net The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles has also been reported in an aqueous medium, showcasing the feasibility of forming N-S bonds in water. mdpi.com These findings suggest that a synthetic route to this compound or its precursors could potentially be developed in an aqueous environment, thereby significantly reducing the environmental impact of the synthesis.
Catalyst-Free Methodologies for Related Dione Systems
The development of catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts, and simplifies product purification. While many reactions for the synthesis of heterocyclic compounds rely on catalysts, there is a growing body of research on catalyst-free alternatives.
A notable example is the novel, catalyst-free, one-pot multicomponent synthesis of pyrazolopyridopyrimidine-diones in water under ultrasonic irradiation. researchgate.net This method provides numerous advantages, including operational simplicity, energy efficiency, and high yields, all achieved without the need for a catalyst. researchgate.net The reaction proceeds efficiently, demonstrating that the inherent reactivity of the starting materials is sufficient to drive the reaction to completion under the applied conditions. researchgate.net
The synthesis of polysubstituted furans has also been reported via a catalyst-free, one-pot reaction of a 1,3-dione, an aldehyde, and an isocyanide. researchgate.net This further supports the feasibility of designing catalyst-free multicomponent reactions for the synthesis of complex heterocyclic systems. The principles from these successful catalyst-free syntheses of related dione systems could be extrapolated to develop a catalyst-free pathway for this compound, potentially by reacting appropriate precursors under optimized, energy-efficient conditions such as ultrasound irradiation.
Mechanistic Investigations of Reactions Involving Cyclopenta D Imidazole 2,5 1h,3h Dione
Elucidation of Reaction Pathways
The reactivity of cyclopenta[d]imidazole-2,5(1H,3H)-dione is governed by the interplay of its constituent functional groups. The imidazole (B134444) ring can participate in proton transfer and cyclization reactions, while the dione (B5365651) functionality provides sites for both nucleophilic and electrophilic attack, as well as enabling condensation reactions.
Intramolecular Cyclization Mechanisms
The synthesis of the cyclopenta[d]imidazole core often involves an intramolecular cyclization step. While direct mechanistic studies on the formation of this compound are not extensively detailed in the reviewed literature, parallels can be drawn from the synthesis of related imidazole and diketopiperazine systems. For instance, the formation of a six-membered ring in 2,5-diketopiperazines can occur via an intramolecular SN2 cyclization. mdpi.com A plausible pathway for the formation of the cyclopenta[d]imidazole ring system could involve a similar intramolecular nucleophilic attack from a nitrogen atom of a substituted imidazole precursor onto an electrophilic carbon center, leading to the fused five-membered ring. The reaction conditions, such as the choice of base and solvent, would be critical in directing the cyclization pathway and influencing the reaction rate and yield.
Excited-State Intramolecular Proton Transfer (ESIPT) Processes
The imidazole moiety within the this compound structure suggests the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon observed in many imidazole-containing fluorophores. nih.govresearchgate.net ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. In imidazole-based systems, a hydroxyl group appropriately positioned can transfer a proton to a nitrogen atom of the imidazole ring upon photoexcitation. researchgate.net This process leads to the formation of a transient tautomer with distinct photophysical properties, often resulting in a large Stokes shift in the fluorescence spectrum.
For this compound, while the parent compound lacks the requisite proton-donating group for canonical ESIPT, derivatives bearing a hydroxyl group on the cyclopentane (B165970) ring or a substituent on the imidazole nitrogen could potentially undergo this process. The efficiency and dynamics of ESIPT would be influenced by factors such as the solvent polarity and the specific substitution pattern on the molecule. mdpi.com
Interactive Table: Factors Influencing ESIPT in Imidazole Derivatives
| Factor | Influence on ESIPT |
| Solvent Polarity | Can affect the energy barrier for proton transfer and stabilize the resulting tautomer. mdpi.com |
| Substitution Pattern | The electronic nature of substituents can modulate the acidity of the proton donor and the basicity of the proton acceptor. |
| Intramolecular Hydrogen Bonding | A pre-existing intramolecular hydrogen bond in the ground state is often a prerequisite for efficient ESIPT. |
| Molecular Rigidity | A rigid molecular framework can favor the ESIPT process by pre-organizing the molecule in a suitable conformation. |
Tandem Reactions (e.g., Knoevenagel Condensation and Michael Addition)
The dione functionality of this compound makes it a prime candidate for tandem reactions, such as the Knoevenagel condensation followed by a Michael addition. This type of reaction sequence is well-documented for other 1,3-diones, like cyclohexane-1,3-dione and indane-1,3-dione. researchgate.net
The general mechanism for a tandem Knoevenagel-Michael reaction involving a dione is as follows:
Knoevenagel Condensation: The dione reacts with an aldehyde in the presence of a base to form an α,β-unsaturated ketone (an enone) via a Knoevenagel condensation. researchgate.net
Michael Addition: A second molecule of the dione then acts as a nucleophile and attacks the β-carbon of the newly formed enone in a Michael addition. researchgate.net This results in the formation of a bis-adduct.
In the context of this compound, the active methylene (B1212753) group between the two carbonyls would be the site of deprotonation to initiate the Knoevenagel condensation. The resulting intermediate would then be susceptible to a Michael attack by another molecule of the dione. The reaction can often be performed in a one-pot synthesis, making it an efficient method for constructing complex molecules. researchgate.net
Nucleophilic and Electrophilic Reactivity of the this compound Scaffold
The this compound scaffold possesses both nucleophilic and electrophilic centers, allowing for a diverse range of chemical transformations.
Nucleophilic Character: The nitrogen atoms of the imidazole ring are nucleophilic and can be alkylated or acylated. The enolate formed by deprotonation of the active methylene group between the carbonyls is also a potent nucleophile, as demonstrated in the Michael addition part of the tandem reaction described above.
Electrophilic Character: The carbonyl carbons of the dione are electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to reactions like the Knoevenagel condensation. The fused ring system can also influence the electron density at various positions, potentially creating other electrophilic sites.
Interactive Table: Predicted Reactivity of this compound
| Site | Type of Reactivity | Potential Reactions |
| Imidazole Nitrogens | Nucleophilic | Alkylation, Acylation, Coordination to metals |
| Active Methylene Group | Nucleophilic (as enolate) | Knoevenagel condensation, Michael addition, Aldol (B89426) reactions |
| Carbonyl Carbons | Electrophilic | Nucleophilic addition, Condensation reactions |
Exploration of Radical Reactions and Their Proposed Mechanisms
While the ionic reactivity of this compound is more commonly explored, the potential for radical reactions should not be overlooked. However, specific mechanistic studies on radical reactions involving this particular compound are scarce in the reviewed literature.
Based on the general principles of radical chemistry, it is conceivable that the active methylene group could be a site for radical abstraction under appropriate conditions, such as in the presence of a radical initiator. The resulting radical could then participate in various transformations, including addition to unsaturated systems or coupling reactions. Furthermore, the imidazole ring itself can be involved in radical reactions, although such pathways are less common than ionic ones. Further research is needed to fully explore and understand the radical chemistry of the this compound scaffold.
Chemical Transformations and Derivatization Strategies for Cyclopenta D Imidazole 2,5 1h,3h Dione
Functionalization of the Imidazole (B134444) Ring
The imidazole portion of the molecule contains two nitrogen atoms and a C-H bond that are primary targets for derivatization. These sites offer opportunities for substitution and coupling reactions to introduce a variety of functional groups.
N-Substitution Reactions
The nitrogen atoms in the imidazole ring are nucleophilic and can be readily functionalized through substitution reactions, primarily alkylation and arylation. These reactions typically involve the deprotonation of the N-H bond followed by reaction with an electrophile.
N-Alkylation: This process introduces alkyl groups onto the imidazole nitrogens. A common method involves reacting the parent imidazole with an alkyl halide in the presence of a base. For instance, imidazole can be reacted with ethyl chloroacetate (B1199739) in dry acetone (B3395972) with potassium carbonate (K₂CO₃) to yield an N-substituted ester intermediate. nih.gov This intermediate can then be further reacted with various amines to produce a range of N-substituted amide derivatives. nih.gov
N-Arylation: The introduction of aryl groups can be achieved through copper- or palladium-catalyzed cross-coupling reactions. organic-chemistry.org Copper(I) oxide has been used as a heterogeneous catalyst for the N-arylation of azoles with arylboronic acids under base-free conditions in methanol (B129727) at room temperature. organic-chemistry.org Another approach uses copper powder with L-(-)-quebrachitol (QCT) as a ligand to facilitate the N-arylation of nitrogen heterocycles with aryl halides, including less reactive aryl chlorides. organic-chemistry.org
Table 1: Selected N-Arylation Methods for Imidazole Scaffolds
| Catalyst/Ligand System | Reactants | Base | Solvent | Key Features |
| Copper(I) Oxide | Arylboronic Acid | None | Methanol | Heterogeneous, base-free, room temperature conditions. organic-chemistry.org |
| Copper Powder / QCT | Aryl Halide (I, Br, Cl) | Cs₂CO₃ or KOtBu | - | Effective for unactivated aryl chlorides. organic-chemistry.org |
| [Cu(OH)·TMEDA]₂Cl₂ | Arylboronic Acid | - | Dichloromethane | Intermolecular coupling at room temperature. organic-chemistry.org |
C-Functionalization through Coupling Reactions (e.g., C-H/C-Li coupling)
Functionalization at the carbon atom of the imidazole ring is a key strategy for extending the molecular framework. This is often accomplished through modern cross-coupling techniques that activate C-H bonds directly or via metallated intermediates.
C-H Functionalization: Transition-metal-catalyzed direct functionalization of C-H bonds is an atom-economical approach to creating new C–C or C–N bonds without pre-functionalization. rsc.org For example, copper(II) triflate (Cu(OTf)₂) in an ionic liquid has been used to synthesize fused imidazo-heterocycles through a C-H functionalization/tandem addition-cyclization process under microwave irradiation. rsc.org Metal-free approaches have also been developed; for instance, formaldehyde (B43269) can serve as a carbon source to bridge two imidazo[1,5-a]pyridine (B1214698) molecules via C(sp²)–H functionalization. acs.org
C-Li Coupling: A common strategy for C-functionalization involves a deprotonation-lithiation sequence. The imidazole ring can be metallated using a strong base like n-butyllithium, followed by quenching with an electrophile. This method has been used to create ligands for palladium-catalyzed reactions. mdpi.com
Electrochemical methods also provide a modern avenue for C-H functionalization. For instance, 3-acyl imidazo[1,5-a]pyridines have been synthesized in one step via an electrochemical tandem sp³ (C–H) double amination of acetophenones with pyridine (B92270) ethylamines, using ammonium (B1175870) iodide as a redox mediator. nih.gov
Transformations at the Dione (B5365651) Moieties
The two carbonyl groups of the cyclopentanedione ring are key sites for chemical transformations, offering rich reactivity for modifications and reductions.
Carbonyl Reactivity and Related Chemical Modifications
The dione system possesses electrophilic carbon atoms and adjacent acidic methylene (B1212753) protons, making it susceptible to a variety of carbonyl reactions.
Knoevenagel Condensation: The active methylene group flanked by the two carbonyls in 1,3-dione systems is ideal for Knoevenagel condensation reactions. nih.govencyclopedia.pub This reaction typically involves condensation with an aldehyde or ketone in the presence of a weak base like piperidine (B6355638) or sodium acetate (B1210297). nih.govencyclopedia.pub For example, reacting indane-1,3-dione with various aromatic aldehydes in ethanol (B145695) with a catalytic amount of piperidine yields arylmethylene derivatives with high efficiency. nih.govencyclopedia.pub
Wittig Reaction: The Wittig reaction offers a pathway to convert the carbonyl groups into alkenes. However, studies on 2,2-disubstituted cyclopentane-1,3-diones have shown that under certain conditions (e.g., using sodium hydroxide (B78521) as a base), the reaction can yield an alcohol product instead of the expected olefin, resembling a Grignard-type addition. researchgate.net
Thionation: The carbonyl groups can be converted to thiocarbonyls. For instance, imidazole-2-thiones have been synthesized and linked to other scaffolds like acenaphthylenone to create hybrid molecules with specific biological activities. nih.gov
Table 2: Knoevenagel Condensation of 1,3-Diones with Aromatic Aldehydes
| Dione System | Aldehyde | Catalyst | Solvent | Outcome |
| Indane-1,3-dione | Benzaldehyde | Piperidine | Ethanol | High yield (>70%) of the condensed product. nih.govencyclopedia.pub |
| 1,3-Cyclohexanedione | Aromatic Aldehydes | DBSA or SDS | Water | Synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes. researchgate.net |
| Dimedone | Aromatic Aldehydes | 2-Aminopyrazine | - | Formation of 2,2′-(arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one). researchgate.net |
Reduction Reactions of the Dione System
Selective reduction of one or both carbonyl groups in the dione system can lead to valuable hydroxylated or deoxygenated derivatives. The choice of reducing agent is critical for controlling the reaction's outcome.
Selective Reduction to Hydroxy Ketones: Reagents like samarium(II) iodide (SmI₂) in the presence of water have been shown to selectively reduce cyclic 1,3-diesters to 3-hydroxyacids without over-reduction, a principle that can be applied to dione systems. nih.gov For β-hydroxy ketones, syn-selective reduction can be achieved using chelating agents like TiCl₄ or BCl₃ with various hydride reducing agents at low temperatures. researchgate.net
Reduction to Alcohols: Conjugated ketones can be rapidly and quantitatively reduced to the corresponding allylic alcohols using 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran. researchgate.net This method is effective even for cyclic enones, cleanly providing the desired alcohols. researchgate.net
Derivatization for Enhanced Chemical Properties and Analytical Performance
The modification of the cyclopenta[d]imidazole-2,5(1H,3H)-dione core is often aimed at enhancing specific properties for analytical or functional purposes. alfa-chemistry.comnih.gov Derivatization can improve solubility, introduce chromophores or fluorophores for detection, or alter the electronic nature of the molecule. researchgate.net
Introducing specific functional groups can significantly improve detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net Strategies include:
Introducing Chromophores: Adding groups that absorb UV-Vis light to enable HPLC-UV detection.
Introducing Fluorophores: Attaching fluorescent moieties allows for highly sensitive detection by HPLC with fluorescence detection (FLD). researchgate.net Sulfonate derivatives, for example, are used to introduce highly fluorescent groups, which can be accomplished by reacting a carboxyl group with a sulfonate reagent in the presence of a catalyst like K₂CO₃. researchgate.net
Introducing Ionizable Groups: Adding fragments like tertiary amines enhances ionization for HPLC-Mass Spectrometry (MS) detection. researchgate.net
Maleimide-modified imidazole derivatives have been synthesized to create latent hardeners for epoxy resins. The strong electron-withdrawing effect of the maleimide (B117702) group reduces the nucleophilicity of the imidazole moiety, enhancing the pot life of the resin system at room temperature while maintaining fast curing ability upon heating.
Strategic Introduction of Chemically Reactive Tags
The strategic incorporation of chemically reactive tags onto the this compound scaffold is a crucial step for various applications, including biochemical and pharmacological studies. While specific examples for this exact molecule are not extensively documented, general principles of imidazole derivatization can be applied. Reactive tags can be introduced at the nitrogen atoms of the imidazole ring or potentially at the cyclopentane (B165970) ring, depending on the desired outcome and the synthetic route.
Commonly employed reactive tags that could be adapted for this scaffold include:
Alkynes and Azides: For use in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), providing a highly efficient and specific method for conjugation to other molecules.
Haloalkanes: To enable nucleophilic substitution reactions.
Activated Esters (e.g., N-Hydroxysuccinimide esters): For reaction with primary amines.
The selection of the appropriate tag and the synthetic strategy for its introduction would depend on the compatibility with the existing functional groups on the this compound core and the intended application of the derivatized molecule.
Modifications for Improved Chromatographic Separation
Efficient purification and analysis are paramount in the study of novel compounds. For this compound and its derivatives, modifications to enhance chromatographic separation, particularly in High-Performance Liquid Chromatography (HPLC), are of significant interest. Derivatization can be employed to introduce chromophores or fluorophores, thereby improving detection sensitivity, or to alter the polarity of the molecule for better resolution.
A common strategy for imidazole-containing compounds involves derivatization with agents like dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride). This reagent reacts with the imidazole nitrogen to form a highly chromophoric derivative, significantly enhancing its detectability by UV-Vis detectors in HPLC systems. While specific studies on this compound are limited, the tetra-acetylated derivative of the related compound, imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, has been analyzed by reverse-phase HPLC, suggesting that acylation could be a viable strategy to modify polarity and improve chromatographic behavior.
Table 1: Potential Derivatization Reagents for Improved Chromatographic Separation
| Derivatizing Agent | Target Functional Group | Purpose |
| Dabsyl chloride | Imidazole Nitrogen | Introduction of a strong chromophore for enhanced UV-Vis detection |
| Dansyl chloride | Imidazole Nitrogen | Introduction of a fluorescent tag for fluorescence detection |
| Acetic Anhydride | Imidazole Nitrogen | Acetylation to alter polarity and improve peak shape |
Synthesis of Spirocyclic and Fused Polycyclic Derivatives
Expanding the structural diversity of this compound through the synthesis of spirocyclic and fused polycyclic derivatives can lead to the discovery of compounds with novel three-dimensional shapes and potentially enhanced biological activities.
Spirocyclic derivatives involve a common atom between the cyclopentane or imidazole ring and another cyclic system. The synthesis of such compounds often involves the reaction of a suitable precursor with a bifunctional reagent. For instance, the dione functionality in the this compound core could potentially undergo condensation reactions with appropriate dinucleophiles to form spiro-heterocycles.
The table below summarizes some general synthetic approaches that could be adapted for the synthesis of spiro and fused derivatives of this compound.
Table 2: Potential Synthetic Strategies for Spirocyclic and Fused Polycyclic Derivatives
| Derivative Type | General Synthetic Approach | Potential Reagents/Conditions |
| Spirocyclic | Condensation of dione with dinucleophiles | Hydrazines, diamines, thioureas |
| Fused Polycyclic | Intramolecular cyclization | Palladium-catalyzed cross-coupling, acid-catalyzed condensation |
Further research is required to explore these synthetic avenues and to fully elucidate the chemical reactivity and potential of this compound as a scaffold for the development of novel and complex molecular architectures.
Theoretical and Computational Studies of Cyclopenta D Imidazole 2,5 1h,3h Dione
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications
In the broader context of imidazole (B134444) derivatives, Density Functional Theory (DFT) is a commonly used method to investigate molecular geometries, electronic properties, and spectroscopic data. For instance, DFT calculations, often using functionals like B3LYP, are applied to understand the stability and reactivity of various imidazole-containing systems. However, specific studies applying DFT to Cyclopenta[d]imidazole-2,5(1H,3H)-dione are not found in the reviewed literature.
Ab Initio and Semiempirical Computational Methods
Similarly, while ab initio and semiempirical methods are foundational in computational chemistry for providing insights into molecular systems, their direct application to this compound has not been documented in available research.
Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. For many imidazole derivatives, FMO analysis has been used to predict their behavior in chemical reactions. Unfortunately, no published data is available for the HOMO-LUMO energies or the corresponding orbital distributions for this compound.
Analysis of Electron Density Distribution
Mulliken Atomic Charges and Natural Atomic Charges
The calculation of Mulliken and Natural Atomic Charges helps in understanding the charge distribution within a molecule, which is vital for predicting its electrostatic interactions and reactive sites. While this is a standard computational analysis for many organic molecules, specific values for the atoms within the this compound structure have not been reported.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis is crucial for understanding bonding interactions, charge distribution, and the effects of electron delocalization.
For this compound, an NBO analysis would elucidate the nature of the bonds within the fused ring system. It would quantify the hybridization of the atoms and the energies of the key bonding and anti-bonding orbitals. A significant aspect of this analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. nih.govnih.gov These interactions are quantified by the second-order perturbation energy, E(2).
A hypothetical NBO analysis for this compound would likely reveal strong intramolecular hyperconjugative interactions. For instance, the lone pairs on the nitrogen and oxygen atoms would act as donors, delocalizing electron density to the anti-bonding orbitals of the carbonyl groups (π* C=O) and the imidazole ring. researchgate.net This delocalization is critical for the stability of the molecule.
Illustrative Data Table for NBO Analysis:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N1) | π* (C4-C5) | High | π-conjugation |
| LP (N3) | π* (C4-C5) | High | π-conjugation |
| LP (O6) | σ* (C2-N1) | Moderate | Lone pair delocalization |
| LP (O7) | σ* (C5-N3) | Moderate | Lone pair delocalization |
| σ (C-H) | σ* (N-C) | Low | σ -> σ* hyperconjugation |
Note: This table is illustrative and based on typical findings for similar heterocyclic compounds. The values are not experimental data for this compound.
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI-RDG) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. By analyzing critical points in the electron density, QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.
For this compound, QTAIM analysis would be used to precisely map the covalent bonds and identify any intramolecular non-covalent interactions. The analysis would involve locating bond critical points (BCPs) for all covalent bonds and calculating their properties, such as the electron density (ρ) and its Laplacian (∇²ρ).
Complementary to QTAIM, Non-Covalent Interaction (NCI-RDG) analysis is a visualization technique that identifies and characterizes non-covalent interactions in real space. It is based on the relationship between the electron density and its reduced density gradient (RDG). This analysis generates 3D maps of a molecule, color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. For this compound, NCI-RDG would be particularly useful in visualizing the hydrogen bonds formed by the N-H groups and any weak intramolecular van der Waals interactions.
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. rsc.org The Hirshfeld surface of a molecule is defined as the region where the electron density of the molecule is greater than that of all its neighbors. By mapping various properties onto this surface, one can gain insights into the nature and prevalence of different intermolecular contacts.
Illustrative Data Table for Hirshfeld Surface Analysis:
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | ~40% |
| O···H / H···O | ~30% |
| C···H / H···C | ~20% |
| N···H / H···N | ~5% |
| Others | ~5% |
Note: This table presents typical contributions of intermolecular contacts for organic molecules with similar functional groups and is for illustrative purposes only.
Predictive Modeling of Spectroscopic Properties (e.g., NMR, IR)
Computational chemistry allows for the accurate prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. Density Functional Theory (DFT) is a commonly used method for these calculations.
For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule. These predicted values, when compared with experimental data, can help in the definitive assignment of the signals. Similarly, a theoretical IR spectrum would show the vibrational frequencies corresponding to different functional groups, such as the N-H stretch, C=O stretch, and C-N stretch. nih.gov
Illustrative Data Table for Predicted Spectroscopic Data:
| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Predicted IR Frequency (cm⁻¹) |
| N-H | ~11-12 | - | ~3200-3400 |
| C=O | - | ~160-170 | ~1700-1750 |
| C=C | - | ~110-130 | ~1600-1650 |
| C-H (aliphatic) | ~2.5-3.5 | ~30-40 | ~2800-3000 |
Note: This table provides a range of typical predicted values for the functional groups present in the molecule and is for illustrative purposes.
Evaluation of Global Reactivity Indices and Fukui Functions
Global reactivity indices, derived from conceptual DFT, provide a quantitative measure of the chemical reactivity and stability of a molecule. Key indices include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity.
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one can predict which atoms are most likely to be involved in chemical reactions.
Illustrative Data Table for Global Reactivity Indices:
| Parameter | Definition | Illustrative Value |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 5.0 eV |
| Ionization Potential (I) | -E(HOMO) | 6.5 eV |
| Electron Affinity (A) | -E(LUMO) | 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |
| Softness (S) | 1 / (2η) | 0.2 eV⁻¹ |
Note: This table contains illustrative values typical for stable organic molecules and does not represent actual calculated data for this compound.
Advanced Spectroscopic and Structural Characterization of Cyclopenta D Imidazole 2,5 1h,3h Dione Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C, can be determined.
Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. In the context of Cyclopenta[d]imidazole-2,5(1H,3H)-dione derivatives, the ¹H NMR spectrum reveals characteristic signals that are diagnostic of the core structure and its substituents.
Key diagnostic signals include:
NH Protons: The protons attached to the nitrogen atoms of the imidazole (B134444) ring (N-H) typically appear as broad singlets in the downfield region of the spectrum, often between δ 11.0 and 13.0 ppm. researchgate.netmdpi.com Their exact chemical shift can be influenced by the solvent, concentration, and temperature.
Aromatic/Heteroaromatic Protons: Protons on the imidazole ring or any attached aryl substituents resonate in the aromatic region, generally between δ 6.5 and 8.5 ppm. nih.govnih.gov The coupling patterns (e.g., doublets, triplets, multiplets) provide information about the substitution pattern on the rings.
Aliphatic Protons: The protons of the cyclopentane (B165970) ring moiety will appear in the upfield region of the spectrum. Their chemical shifts and multiplicities depend on their position relative to the carbonyl groups and the imidazole ring.
For instance, in related imidazole derivatives, aromatic protons are consistently observed in the δ 6.87-8.09 ppm range, while the imidazole N-H proton gives a distinct singlet at δ 13.00 ppm. researchgate.net The specific shifts and coupling constants are invaluable for confirming the regiochemistry of substitution on the heterocyclic core.
Table 1: Representative ¹H NMR Data for Related Imidazole Heterocycles
| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Imidazole N-H | 11.0 - 13.0 | Singlet (broad) |
| Aromatic C-H | 6.5 - 8.5 | Multiplet, Doublet, etc. |
| CH₂ (aliphatic) | ~4.39 | Multiplet |
Note: Data are illustrative and compiled from various substituted imidazole derivatives. nih.govnih.gov
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.
For this compound derivatives, key ¹³C NMR signals include:
Carbonyl Carbons (C=O): The dione (B5365651) functionality is characterized by two signals in the highly downfield region of the spectrum, typically between δ 159 and δ 175 ppm. mdpi.com
Imidazole Ring Carbons: The carbons of the imidazole ring resonate in the range of δ 104 to δ 156 ppm. The carbon atom situated between the two nitrogen atoms (C2) is generally the most deshielded. The C=N carbon signal in similar imidazole structures appears around 156 ppm. nih.gov
Cyclopentane Ring Carbons: The aliphatic carbons of the fused cyclopentane ring will have signals in the upfield region, with their exact shifts influenced by the adjacent carbonyl and imidazole functionalities.
The chemical shifts of the aromatic carbons in the fused benzene (B151609) ring of benzimidazoles are sensitive to the tautomeric form and the nature of the substituents, providing insight into electronic effects within the molecule. mdpi.com For example, studies on related 1,3-indanedione derivatives show aromatic and carbonyl carbons in the range of δ 118.5 to 153.1 ppm. iajps.com
Table 2: Representative ¹³C NMR Data for Related Heterocyclic Diones and Imidazoles
| Functional Group | Representative Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 159.0 - 175.0 |
| Imidazole (C=N) | ~156.0 |
| Aromatic/Imidazole C | 104.0 - 145.0 |
Note: Data are illustrative and compiled from various substituted imidazole and dione-containing compounds. nih.govnih.gov
While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure of complex molecules like this compound derivatives. These techniques reveal correlations between nuclei, confirming the atomic connectivity.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton spin systems within the cyclopentane ring and on any substituted aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for assigning the carbon signals of all protonated carbons in the molecule. beilstein-journals.org
The combined application of COSY, HSQC, and HMBC allows for a step-by-step assembly of the molecular puzzle, leading to a complete and unambiguous assignment of all ¹H and ¹³C NMR signals. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of chemical bonds.
For this compound derivatives, the IR spectrum provides clear evidence for its key structural features:
N-H Stretching: The N-H bonds of the imidazole ring give rise to a characteristic absorption band, typically in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net This band can be broad due to hydrogen bonding.
C=O Stretching: The two carbonyl groups of the dione functionality produce strong, sharp absorption bands in the range of 1670-1750 cm⁻¹. The exact position can indicate the presence of ring strain or conjugation. For related indene-1,3-dione structures, this peak appears around 3070 cm⁻¹, though this value seems unusually high and may be a typo in the source, with typical C=O stretches appearing lower. iajps.com More commonly, C=N stretching is observed around 1614-1683 cm⁻¹. nih.gov
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole and any aromatic rings typically appear in the 1400-1650 cm⁻¹ region. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium, often broad |
| C=O Stretch | 1670 - 1750 | Strong, sharp |
| C=N Stretch | 1610 - 1690 | Medium to strong |
Note: Data are representative for compounds containing these functional groups. nih.goviajps.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places).
This precise mass measurement allows for the calculation of a unique elemental formula. For a newly synthesized this compound derivative, HRMS would be used to confirm that the observed molecular ion peak corresponds to the expected chemical formula. For example, the calculated mass for a proposed structure can be compared to the experimentally determined mass; a match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the correct elemental composition. mdpi.com This technique is a standard and essential step in the characterization of novel compounds. mdpi.comiajps.com
X-ray Diffraction (XRD) Analysis
While NMR, IR, and MS provide a wealth of structural information about a molecule's connectivity and composition, X-ray Diffraction (XRD) analysis of a single crystal offers the ultimate, unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and stereochemical relationships.
For a derivative of this compound that can be crystallized, single-crystal XRD would definitively confirm:
The connectivity of the fused ring system.
The planarity or puckering of the rings.
The stereochemistry at any chiral centers.
The intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Although obtaining a suitable crystal can be a challenge, an X-ray crystal structure is considered the gold standard for structural proof and has been used to unambiguously confirm the structures of related complex imidazole derivatives. mdpi.comresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The study of 1,3-diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione revealed that the compound crystallizes in the triclinic space group P-1. Current time information in Cambridgeshire, GB. The asymmetric unit contains one molecule of the compound. The crystal structure analysis provides critical insights into the molecular geometry and packing in the solid state. The core imidazo[4,5-d]imidazole (B15216118) ring system is not perfectly planar, and the acetyl groups at the 1 and 3 positions adopt specific conformations relative to the fused ring system.
The crystallographic data for 1,3-diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione are summarized in the interactive table below. Current time information in Cambridgeshire, GB.
| Parameter | Value |
| Chemical Formula | C₈H₁₀N₄O₄ |
| Formula Weight | 226.19 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.0069(7) |
| b (Å) | 8.4593(10) |
| c (Å) | 11.3565(14) |
| α (°) | 84.986(4) |
| β (°) | 78.693(4) |
| γ (°) | 79.928(4) |
| Volume (ų) | 463.69(10) |
| Z | 2 |
| Temperature (K) | 170 |
| R-factor (%) | 5.24 |
The determination of the crystal structure of this derivative provides a foundational understanding of the conformational preferences and potential intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of this class of molecules in the solid state. This information is crucial for crystal engineering and the development of materials with desired physical properties.
Powder X-ray Diffraction for Crystalline Phase Analysis (if applicable)
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is primarily used for phase identification, determination of phase purity, and analysis of crystalline structure. While single-crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD is performed on a polycrystalline sample and provides a fingerprint of the crystalline phases present.
In the context of this compound and its derivatives, PXRD would be applicable for several purposes. For instance, after a synthesis, PXRD could be used to confirm that the bulk material corresponds to the single crystal selected for SC-XRD analysis and to ensure the absence of other crystalline phases or amorphous content. It is also a valuable tool for studying phase transitions that may occur under different temperatures or pressures.
Although specific experimental powder diffraction patterns for this compound or its derivatives are not extensively reported in the reviewed literature, the single-crystal data available for derivatives like 1,3-diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can be used to simulate a theoretical powder diffraction pattern. This calculated pattern can then serve as a reference for the analysis of experimentally obtained PXRD data of the bulk synthesized material.
The use of PXRD is a standard characterization method for novel crystalline compounds in pharmaceutical and materials science to ensure the reproducibility and quality of the material.
Structure Reactivity Relationship Studies of Cyclopenta D Imidazole 2,5 1h,3h Dione Chemical Aspects
Influence of Substituents on Chemical Reactivity and Transformation Pathways
The chemical reactivity of the Cyclopenta[d]imidazole-2,5(1H,3H)-dione scaffold is highly sensitive to the nature of substituents on both the imidazole (B134444) and cyclopentane (B165970) rings. While direct studies on the parent compound are limited, extensive research on related imidazole, imidazolidinone, and dione (B5365651) structures provides significant insight into how substituents direct transformation pathways. nih.govresearchgate.netresearchgate.net
Substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). On the imidazole ring, N-substitution is a common strategy to modify properties. mdpi.com In related nitroimidazole derivatives, it has been computationally shown that EWGs increase the ionization potential and chemical hardness while decreasing the basicity of the ring nitrogens. ucl.ac.be Conversely, EDGs would be expected to enhance the nucleophilicity of the imidazole ring.
In the context of imidazolidine-2,4-dione scaffolds, which are structurally similar to the imidazole portion of the target molecule, substituents play a critical role in biological activity and chemical reactivity. For instance, in a series of 5,5-diphenylhydantoin derivatives, the introduction of EWGs like halogens or trifluoromethoxy groups on an attached phenyl ring enhanced cytotoxic activity, possibly by increasing the molecule's electrophilicity and bolstering interactions with biological targets. researchgate.net
The cyclopentanedione portion of the molecule features activated methylene (B1212753) protons adjacent to the carbonyl groups, making it a prime site for reactions like Michael additions. In studies involving cyclopentane-1,2-dione, the reaction outcomes and stereoselectivity were highly dependent on the substituents of the reacting partner (e.g., alkylidene oxindole). researchgate.net For example, reactions with oxindoles bearing EWGs like bromine were slower and gave lower yields compared to those with unsubstituted phenyl groups. researchgate.net This suggests that the electronic nature of substituents on reactants significantly influences the transition state energy and reaction kinetics.
Transformation pathways are also directed by substituents. The synthesis of functionalized imidazoles often proceeds through multi-step reactions where the substituents guide cyclization and subsequent modifications. rsc.org For example, the synthesis of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, a related bicyclic system, showed that the nature of aryl groups at the N-1 and C-2 positions was critical for their inhibitory activity against COX-2 enzymes, with specific substitutions like para-SO2Me being crucial for binding. chemicalbook.com
Table 1: Influence of Substituent Type on the Reactivity of Related Imidazole and Dione Scaffolds
| Scaffold/Reaction Type | Substituent Type | General Effect on Reactivity | Research Finding | Citation |
| Nitroimidazole Derivatives | Electron-Withdrawing (e.g., -NO₂) | Decreases basicity of ring nitrogen; increases chemical hardness. | The position and inductive effect of the nitro group cause major changes in physicochemical features and chemical reactivity. | ucl.ac.be |
| Imidazolidine-2,4-dione Derivatives | Electron-Withdrawing (e.g., -Cl, -F, -OCF₃) | Enhances electrophilicity and biological activity. | Halogens' electron-withdrawing capacity might bolster the molecule's reactivity, leading to enhanced interactions with biological targets. | researchgate.net |
| Michael Addition to Cyclopentane-1,2-dione | Electron-Donating on Michael Acceptor (e.g., -OMe) | Slows reaction rate and reduces yield. | The reaction with a p-MeO-substituted benzylidene oxindole (B195798) was very sluggish and did not reach full conversion. | researchgate.net |
| Michael Addition to Cyclopentane-1,2-dione | Electron-Withdrawing on Michael Acceptor (e.g., -Br) | Decreases reaction rate and yield compared to unsubstituted phenyl. | When using a 4-bromo-substituted oxindole, the reaction was slower, and the yield drastically decreased. | researchgate.net |
| Tetrahydro-1H-benzo[d]imidazole | Various aryl groups | Modulates biological inhibitory activity. | Introduction of suitable substituents such as F and OMe at the para-position of the N-1 phenyl ring increased COX-2 inhibitory potency. | chemicalbook.com |
Tautomerism and Isomerization Studies within the Scaffold
Tautomerism, the interconversion of constitutional isomers, is a key chemical feature of the this compound scaffold. mdpi.com This phenomenon arises from the migration of a proton, accompanied by a shift in the position of a double bond. The scaffold can exhibit at least two types of tautomerism: keto-enol tautomerism in the cyclopentanedione ring and amide-imidic acid tautomerism in the imidazolidinone ring.
Keto-enol tautomerism is characteristic of β-dicarbonyl compounds. mdpi.com The parent this compound contains a ketone (C5=O) that is beta to a lactam carbonyl (C2=O). More relevant is the keto group at C5 which is part of a 1,3-dione system within the five-membered ring. In related systems like 2-acetylindan-1,3-dione, the molecule exists almost exclusively in an enol form in solution, stabilized by an intramolecular hydrogen bond. mdpi.com This suggests that the this compound could exist in equilibrium with its enol tautomer, where a proton from the C6 position migrates to the C5-carbonyl oxygen, forming a hydroxyl group and a C5=C6 double bond. The stability of the keto versus the enol form is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.
Amide-imidic acid tautomerism can occur within the imidazolidinone ring. The N-H proton can migrate to the adjacent carbonyl oxygen at C2, converting the lactam (amide) into a lactim (imidic acid). This creates a 2-hydroxy-imidazole structure. This form of tautomerism is fundamental to the chemical nature of many nitrogen-containing heterocycles. researchgate.net
Isomerization can also involve more significant rearrangements. Under certain conditions, such as treatment with acid, related imidazo[4,5-c]quinoline-2,4-diones have been shown to undergo unexpected molecular rearrangements to form new indole (B1671886) and imidazolinone derivatives, demonstrating the potential for complex isomerization pathways within such fused heterocyclic systems.
Figure 1: Potential Tautomeric Forms of this compound
Conformational Analysis and its Impact on Chemical Behavior
The three-dimensional shape, or conformation, of the this compound scaffold is crucial as it dictates how the molecule interacts with other reactants, catalysts, and biological receptors. The fusion of a five-membered cyclopentane ring with a five-membered imidazole ring introduces significant ring strain, forcing the system into a non-planar conformation.
Table 2: Crystallographic Data for the Related Compound 3a,8a-Dihydroxy-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione
| Parameter | Value |
| Chemical Formula | C₁₀H₈N₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.7914 (2) |
| b (Å) | 7.3201 (2) |
| c (Å) | 9.5006 (3) |
| α (°) | 94.258 (1) |
| β (°) | 102.773 (1) |
| γ (°) | 93.725 (1) |
| Conformation Detail | The imidazolidine (B613845) ring is twisted about the N2—C10 bond. |
| Dihedral Angle | The imidazolidine ring least-squares plane makes a dihedral angle of 62.18 (9)° with the benzene (B151609) ring. |
| Data from reference nih.gov. |
Stereoselective Synthesis and Chiral Induction in Analogue Formation
The creation of single-enantiomer compounds is a cornerstone of modern chemistry. The this compound scaffold, if substituted appropriately at the stereogenic carbon atoms (C3a and C6a), can exist as chiral molecules. The principles of asymmetric synthesis, particularly the use of chiral auxiliaries and catalysts, are directly applicable to the formation of chiral analogues of this scaffold.
Chiral 2-imidazolidinone derivatives have been successfully employed as chiral auxiliaries. rsc.org In this approach, a chiral auxiliary is temporarily incorporated into an achiral substrate to direct a subsequent reaction, after which it is removed, yielding a chiral product. The diastereoselectivity of such reactions is highly dependent on the N-substituents of the imidazolidinone auxiliary, with bulky groups often affording excellent levels of stereocontrol. rsc.org This principle could be applied to the this compound system, where a chiral version of the scaffold itself could act as an auxiliary to guide transformations on a group attached to it.
Furthermore, chiral bicyclic imidazole derivatives have emerged as powerful organocatalysts in a variety of enantioselective reactions, including acylations and rearrangements. These catalysts are structurally related to the target molecule. For example, chiral bicyclic imidazoles have been designed and synthesized for use in the asymmetric Steglich rearrangement, providing products with excellent yield and enantioselectivity. rsc.org This demonstrates that the inherent chirality of a bicyclic imidazole framework is effective at inducing stereoselectivity in a reacting substrate.
The synthesis of a chiral analogue of this compound could be approached by using a chiral starting material or by employing a chiral catalyst in its synthesis. Once a chiral scaffold is obtained, it can direct further reactions. For instance, the diastereoselectivity in the methylation of N'-butyryl-2-imidazolidinones proceeds via metal enolates, with the geometry of the enolate and the steric hindrance from the chiral auxiliary dictating the facial selectivity of the electrophilic attack. rsc.org
Table 3: Example of Chiral Bicyclic Imidazole Catalysis in Asymmetric Synthesis
| Reaction Type | Catalyst | Substrate Example | Enantioselectivity (% ee) | Key Finding | Citation |
| Asymmetric C-acetylation | Chiral Bicyclic Imidazole | Indolone derivative | Up to 97% | Adjusting the bond angle and stereocontrol substituent of the catalyst was key to achieving high enantioselectivity. | [4 from initial search] |
| Asymmetric Steglich Rearrangement | Chiral Bicyclic Imidazole (Alkoxy-DPI) | O-acylated azlactone | Good to excellent | The first example of a successful chiral imidazole nucleophilic catalyst without H-bonding assistance. | [1 from initial search] |
| Dynamic Kinetic Resolution | Chiral Bicyclic Imidazole (Cy-DPI) | 3-hydroxyphthalide | Good to excellent | The catalyst was successfully applied in the enantioselective O-acylation of 3-hydroxyphthalides. | [1 from initial search] |
| Asymmetric Phosphorylation | Chiral Bicyclic Imidazole (Ad-DPI) | Secondary alcohol (for Remdesivir synthesis) | Excellent | The catalyst, bearing a bulky adamantyl group, promoted the reaction with high reactivity and stereoselectivity. | [1 from initial search] |
Future Research Directions in Cyclopenta D Imidazole 2,5 1h,3h Dione Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Future efforts in the synthesis of Cyclopenta[d]imidazole-2,5(1H,3H)-dione will likely prioritize efficiency and sustainability, moving away from classical methods that can be slow and low-yielding. biomedpharmajournal.org Research will probably focus on one-pot, multicomponent reactions that combine starting materials in a single step, significantly improving step- and atom-economy. durham.ac.uk The principles of green chemistry are expected to be central, emphasizing the use of eco-friendly solvents like water, solvent-free conditions, and recyclable catalysts.
The development of novel catalysts, particularly heterogeneous nanocatalysts, will be a key area of investigation. nih.gov These catalysts offer advantages such as high reactivity, low catalyst loading, easy separation from the reaction mixture, and high reusability, all of which contribute to more sustainable chemical processes. Microwave-assisted synthesis is another green tool that is expected to be further explored, as it often leads to dramatically reduced reaction times and improved yields. biomedpharmajournal.orgnih.gov
| Synthetic Strategy | Key Advantages | Potential Application to this compound Synthesis |
| Multicomponent Reactions (MCRs) | High atom- and step-economy; operational simplicity; creation of molecular diversity. durham.ac.uk | Development of a one-pot synthesis from simple cyclopentane (B165970) precursors, an amine source, and a carbonyl equivalent. |
| Heterogeneous Nanocatalysis | High efficiency; catalyst recyclability; mild reaction conditions; often solvent-free. nih.gov | Using a recyclable magnetic nanoparticle catalyst for the cyclocondensation step, simplifying product purification. |
| Microwave-Assisted Synthesis | Rapid reaction rates; improved yields; energy efficiency. nih.govresearchgate.net | Accelerating the final ring-closure or condensation steps in the synthesis, reducing thermal decomposition byproducts. |
| Carbohydrate-Based Synthesis | Use of biorenewable and abundant starting materials. durham.ac.uk | Exploring the use of functionalized cyclopentane derivatives derived from carbohydrates as chiral starting materials. |
Exploration of Unconventional Chemical Transformations and Rearrangements
Beyond refining existing synthetic pathways, future research should also venture into unconventional chemical transformations to access novel derivatives of this compound. One promising avenue is the exploration of denitrogenative transformations starting from related heterocyclic systems, such as 5-amino-1,2,3-triazoles. mdpi.com This approach involves an acid-mediated intramolecular cyclization, triazole ring-opening, and subsequent rearrangement, which could offer a unique entry point to functionalized cyclopenta[d]imidazole cores. mdpi.com
Another area of interest lies in the investigation of cascade reactions. These processes, where multiple bonds are formed in a single, uninterrupted sequence, can rapidly build molecular complexity from simple starting materials. Designing a cascade reaction that culminates in the formation of the this compound scaffold would be a significant step forward in synthetic efficiency. The self-condensation reactions of precursors like indane-1,3-dione could serve as an inspiration for exploring similar reactivity in cyclopentane-based systems. mdpi.com
Advanced Computational Modeling for Predictive Chemical Design and Reactivity
Computational chemistry is set to play an increasingly vital role in guiding the synthesis and exploration of this compound derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's equilibrium geometry, electronic characteristics (such as HOMO-LUMO energy gaps), and vibrational frequencies. ijsrset.com Such studies provide fundamental insights into the molecule's stability and potential reactivity.
Molecular docking and molecular dynamics simulations will be crucial for designing derivatives with specific biological activities. ijsrset.com By simulating the interaction of potential this compound analogs with biological targets like enzymes or receptors, researchers can predict binding affinities and modes of action, prioritizing the synthesis of the most promising candidates. ijsrset.com Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will help in the early-stage identification of molecules with favorable pharmacokinetic profiles, streamlining the drug discovery process. ijsrset.com
| Computational Method | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometry, and vibrational spectra. ijsrset.com | Prediction of reactivity sites, stability, and spectroscopic signatures for new derivatives. |
| Molecular Docking | Simulation of binding between ligands and protein targets. ijsrset.com | Identification of derivatives with high potential for specific biological activity. |
| Molecular Dynamics (MD) Simulation | Analysis of the dynamic behavior of ligand-protein complexes over time. ijsrset.com | Assessment of the stability of binding interactions predicted by molecular docking. |
| ADMET Profiling | In silico prediction of pharmacokinetic and toxicity properties. ijsrset.com | Early-stage filtering of compounds to prioritize those with drug-like characteristics. |
Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)
Furthermore, machine learning (ML) is emerging as a powerful tool in chemical synthesis. mdpi.com ML algorithms can be trained on existing reaction data to predict the outcomes of new experiments, suggest optimal reaction conditions, and even design novel synthetic routes. mdpi.com By combining ML with automated flow synthesis platforms, researchers can create a closed-loop system for accelerated reaction optimization and discovery, rapidly identifying the most efficient pathways to a diverse range of this compound analogs.
Design and Synthesis of Chemically Diverse Scaffolds Based on the Core Structure
Future work will undoubtedly focus on using the this compound core as a scaffold for diversity-oriented synthesis. The goal is to create libraries of structurally varied compounds for screening against a wide range of biological targets. nih.gov Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, are particularly well-suited for this purpose, as they allow for the modular variation of multiple inputs to rapidly generate a large number of distinct products from a common scaffold. nih.gov
By systematically modifying the substituents on both the cyclopentane and imidazole (B134444) rings, researchers can fine-tune the steric and electronic properties of the molecules. This chemical space exploration could lead to the discovery of compounds with novel functions. For instance, introducing different aryl groups or functionalized side chains could modulate properties for applications in medicinal chemistry or materials science. nih.govresearchgate.net The synthesis of fused heterocyclic systems, where the core structure is annulated with other rings, represents another promising direction for creating novel and complex molecular architectures.
Q & A
Q. What are the standard synthetic routes for Glycoluril, and how can reaction conditions be optimized?
Glycoluril is synthesized via acid-catalyzed condensation of glyoxal and urea under reflux conditions. The reaction requires precise stoichiometric ratios (typically 1:2 glyoxal:urea) and acidic catalysts (e.g., HCl or H₂SO₄) to optimize yield. Post-synthesis purification involves recrystallization from hot water due to its low solubility (0.2 g/100 mL at 20°C). Thermal stability during synthesis should be monitored, as decomposition occurs above 300°C .
Q. What spectroscopic and analytical methods are used to characterize Glycoluril?
Key characterization techniques include:
- IR spectroscopy : Peaks at 1701 cm⁻¹ (C=O stretching) and 3074–3223 cm⁻¹ (N–H vibrations) .
- ¹H/¹³C NMR : Signals at δ 5.23 ppm (CH groups) and δ 161.7 ppm (carbonyl carbons) in DMSO-d₆ .
- Elemental analysis : Expected C (33.81%), H (4.26%), N (39.42%) .
- Melting point analysis : 272–300°C (decomposition observed) .
Q. How does solubility impact experimental design for Glycoluril in aqueous systems?
Glycoluril exhibits low water solubility (0.2 g/100 mL at 20°C), necessitating high-temperature dissolution (1.5 g/100 mL at 100°C) for reactions. This property limits its use in homogeneous aqueous systems but makes it suitable for slow-release applications (e.g., fertilizers) .
Advanced Research Questions
Q. How can structural modifications of Glycoluril enhance its functional properties?
Substitutions at the 1,3,4,6-positions enable tailored applications:
- Aryl derivatives : Diphenyl substitutions (e.g., 3a,6a-diphenylglycoluril) introduce steric bulk, altering crystallinity and solubility .
- Nitro derivatives : 1,4-Dinitroglycoluril (DINGU) is synthesized via nitration, exhibiting explosive properties due to high nitrogen content (UN0489 classification) .
- Alkyl/acetyl derivatives : Tetraacetylation improves solubility in organic solvents but increases acute toxicity (e.g., oral LD₅₀ < 300 mg/kg) .
Q. What methodologies are used to study Glycoluril-based polymers and their applications?
Glycoluril-formaldehyde polymers (CAS 36833-16-6) are synthesized via condensation, forming cross-linked networks. Applications include:
- Controlled-release systems : Slow hydrolysis in water releases nitrogen for fertilizers .
- Formaldehyde donors : Tetrakis(hydroxymethyl) derivatives act as preservatives in coatings, releasing formaldehyde to inhibit microbial growth . Characterization requires GPC for molecular weight analysis and TGA to assess thermal degradation .
Q. How do computational studies aid in understanding Glycoluril’s reactivity and stability?
Molecular dynamics simulations predict solubility parameters and reaction pathways. For example:
Q. What crystallographic insights exist for Glycoluril derivatives?
X-ray diffraction of 1,3-diacetylglycoluril (C₈H₁₀N₄O₄) shows a planar imidazole ring system with intermolecular H-bonding (2.8–3.0 Å). Crystal packing analysis reveals anisotropic thermal expansion, critical for material design .
Q. How does Glycoluril’s environmental behavior influence its use in agriculture?
As a slow-release nitrogen source, Glycoluril (28–32% N) minimizes leaching compared to urea. Field studies require soil column experiments to measure hydrolysis rates (pH-dependent) and EC₅₀ toxicity assays for aquatic organisms .
Methodological Notes for Contradictory Data
- Thermal Decomposition : While Glycoluril decomposes above 300°C , its nitro derivative (DINGU) decomposes explosively under milder conditions, requiring specialized handling .
- Solubility vs. Toxicity : Tetraacetyl derivatives improve solubility but introduce acute toxicity risks, necessitating rigorous LC-MS/MS analysis for purity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
